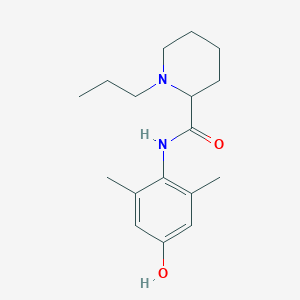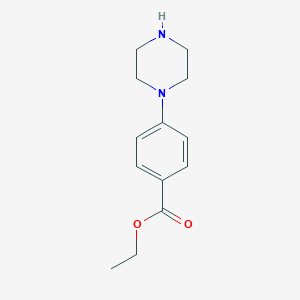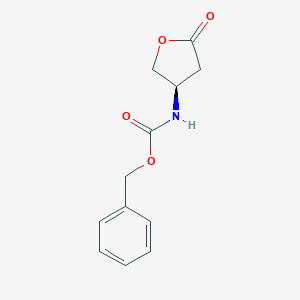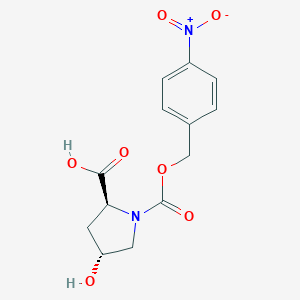
(S)-(-)-Tolvaptan
Overview
Description
Tolvaptan, (S)-, is a selective vasopressin receptor 2 antagonist. It is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. Tolvaptan is also used to slow kidney function decline in patients with autosomal dominant polycystic kidney disease .
Mechanism of Action
Target of Action
Tolvaptan is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . V2R is predominantly expressed in the renal collecting ducts and the thick ascending limb , where it plays a crucial role in water reabsorption.
Mode of Action
Tolvaptan interacts with V2R, blocking the action of the endogenous hormone arginine vasopressin (AVP). AVP normally binds to V2R, triggering an increase in cyclic adenosine monophosphate (cAMP) concentration . By competitively inhibiting AVP binding, Tolvaptan prevents this increase in cAMP, thereby reducing water reabsorption .
Biochemical Pathways
The primary biochemical pathway affected by Tolvaptan involves the regulation of water balance in the body. Under normal conditions, AVP binding to V2R stimulates the insertion of water channels, known as aquaporins, into the luminal membranes of renal collecting ducts. This process facilitates water reabsorption from urine, concentrating the urine and diluting the blood .
When Tolvaptan blocks V2R, this process is inhibited, leading to a decrease in urine osmolality and an increase in free water clearance . This results in the excretion of more dilute urine (a process known as aquaresis), which can help correct hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH) .
Pharmacokinetics
Tolvaptan exhibits dose-linear pharmacokinetic characteristics . After oral administration, peak plasma concentrations are observed within 2 to 4 hours . The drug is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . The elimination half-life is approximately 12 hours .
Result of Action
The primary molecular effect of Tolvaptan is the blockade of V2R, preventing the receptor’s activation by AVP . On a cellular level, this leads to a decrease in the reabsorption of water in the renal collecting ducts . Clinically, this results in an increase in urine volume and a decrease in urine osmolality . These effects can help correct hyponatremia in patients with conditions like congestive heart failure, cirrhosis, and SIADH .
Action Environment
The efficacy and safety of Tolvaptan can be influenced by various environmental factors. For instance, the presence of drugs that inhibit or induce CYP3A4 can affect Tolvaptan’s metabolism, potentially altering its efficacy and safety profile . Additionally, the drug’s effect can be influenced by the patient’s hydration status, as Tolvaptan increases urine output . Therefore, adequate fluid intake is important during treatment to prevent dehydration .
Biochemical Analysis
Biochemical Properties
Tolvaptan, (S)- interacts with the vasopressin V2 receptor . It is a selective and competitive arginine vasopressin receptor 2 antagonist . Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts . By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption .
Cellular Effects
Tolvaptan, (S)- has demonstrated its efficacy in interfering with cAMP accumulation, slowing total kidney volume (TKV), and is now a valuable option for treating ADPKD patients . It also effectively inhibited cell cycle progression, whereas it induced apoptosis . Furthermore, it reduced cell invasiveness .
Molecular Mechanism
Tolvaptan, (S)- exerts its effects at the molecular level through its selective and competitive antagonism of the arginine vasopressin receptor 2 . This binding interaction with the receptor prevents the insertion of aquaporins into the walls of the renal collecting ducts, thereby preventing water absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolvaptan, (S)- have been observed to remain constant throughout the study, although its effects were more pronounced on the first day of treatment . It has also been observed that the daily urine volume and daily water consumption were statistically significantly increased after administration of Tolvaptan from Day 1 to Day 7 .
Dosage Effects in Animal Models
In animal models, Tolvaptan, (S)- has shown to reduce mortality in an acute model, and controlling the extent of serum sodium elevation without causing abnormal animal behavior suggesting neurological symptoms in a chronic model . The effects of Tolvaptan, (S)- vary with different dosages in animal models .
Metabolic Pathways
Tolvaptan, (S)- is involved in metabolic pathways that are exclusively by CYP3A4 enzyme in the liver . Its metabolites are inactive .
Transport and Distribution
Tolvaptan, (S)- is transported and distributed within cells and tissues. It is predominantly observed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb .
Subcellular Localization
The subcellular localization of Tolvaptan, (S)- is primarily at the vasopressin V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolvaptan involves several steps. One common method includes the condensation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using tin(II) chloride and hydrochloric acid catalyst to form an amine. This amine is then condensed with o-toluoyl chloride and reduced with sodium borohydride to yield Tolvaptan .
Industrial Production Methods
Industrial production methods for Tolvaptan focus on optimizing yield and purity while minimizing waste and production costs. One such method involves the amidation reaction of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylphenylamido)benzoyl chloride . This method is advantageous for large-scale production due to its efficiency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tolvaptan undergoes various chemical reactions, including:
Oxidation: Tolvaptan can be oxidized under specific conditions, leading to the formation of various oxidative products.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis, where benzoyl chloride derivatives are used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and tin(II) chloride are commonly used reducing agents.
Substitution: Benzoyl chloride derivatives and amines are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, Tolvaptan. Impurities formed during synthesis are identified and controlled using techniques such as high-performance liquid chromatography and nuclear magnetic resonance .
Scientific Research Applications
Tolvaptan has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.
Lixivaptan: Similar to Tolvaptan, used in the treatment of autosomal dominant polycystic kidney disease.
Mozavaptan: Used for similar indications but with different pharmacokinetic properties.
Uniqueness of Tolvaptan
Tolvaptan is unique due to its high selectivity for vasopressin receptor 2 and its efficacy in treating autosomal dominant polycystic kidney disease. It has a favorable safety profile and has been extensively studied in clinical trials, demonstrating its effectiveness in slowing disease progression and improving patient outcomes .
Properties
IUPAC Name |
N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331947-44-5 | |
| Record name | Tolvaptan, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLVAPTAN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)









